[(2R,5R)-5-methyloxan-2-yl]methanol
Description
[(2R,5R)-5-Methyloxan-2-yl]methanol is a chiral secondary alcohol featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This compound is of interest in organic synthesis, particularly as a chiral building block or intermediate for pharmaceuticals and agrochemicals.
Properties
CAS No. |
85373-52-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2R,5R)-5-methyloxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
LGVYCKVSGCAMTI-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](OC1)CO |
Canonical SMILES |
CC1CCC(OC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-5-methyloxan-2-yl]methanol typically involves the reduction of the corresponding oxane derivative. One common method is the catalytic hydrogenation of (2R,5R)-5-methyloxan-2-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of [(2R,5R)-5-methyloxan-2-yl]methanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(2R,5R)-5-methyloxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding ether or hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), and tosyl chloride (TsCl).
Major Products Formed
Oxidation: (2R,5R)-5-methyloxan-2-one, (2R,5R)-5-methyloxanoic acid.
Reduction: (2R,5R)-5-methyloxan-2-yl ether, (2R,5R)-5-methyloxane.
Substitution: (2R,5R)-5-methyloxan-2-yl chloride, (2R,5R)-5-methyloxan-2-yl tosylate.
Scientific Research Applications
[(2R,5R)-5-methyloxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of [(2R,5R)-5-methyloxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of asymmetric synthesis and enzymatic reactions.
Comparison with Similar Compounds
[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol
- Structural Differences : The oxane ring is substituted with a 4-methylphenyl group instead of a methyl group at the 5-position.
- Molecular Weight : 206.28 g/mol (vs. 130.19 g/mol for the target compound) .
- The bulky phenyl group introduces steric hindrance, which may limit reactivity at the oxane ring.
- Applications : Likely used in asymmetric catalysis or as a precursor for bioactive molecules requiring aromatic motifs.
(5-Tert-butyloxolan-2-yl)methanol (CAS 5702-48-7)
- Structural Differences : A tert-butyl group replaces the methyl group at the 5-position. The stereochemistry is racemic (rac-[(2R,5S)-...]) .
- Racemic mixtures may exhibit different biological activity compared to enantiopure (2R,5R) configurations, as seen in enantiomer-dependent bioactivity in terpenes .
- Applications : Useful in stabilizing transition states in stereoselective reactions or as a chiral stationary phase in chromatography.
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]methanol
- Structural Differences : Replaces the oxane ring with a cyclohexane ring, featuring methyl and isopropyl substituents .
- Molecular Weight : 170.295 g/mol.
- The isopropyl group adds hydrophobicity, making the compound more suitable for non-polar solvents or lipid-based formulations.
- Applications: Potential use in fragrance chemistry or as a scaffold in drug design due to conformational rigidity.
Macrolide Derivative with 5-Methyloxan-2-yl Substituent
- Structural Differences: A complex macrolide structure incorporates a 5-methyloxan-2-yl group modified with dimethylamino and hydroxymethoxy groups .
- Impact: The dimethylamino group introduces basicity, enhancing solubility in acidic environments. The macrolide backbone suggests antibiotic activity, analogous to nigericin, a polyether antibiotic with similar structural motifs .
- Applications: Potential antimicrobial or ionophoric activity, leveraging the oxane ring’s ability to coordinate cations.
[(2R,5R)-5-Methylpiperazin-2-yl]methanol
- Structural Differences : Replaces the oxygen atom in the oxane ring with a nitrogen, forming a piperazine ring .
- Molecular Formula : C6H14N2O.
- Impact :
- Nitrogen introduces basicity, enabling salt formation (e.g., dihydrochloride derivatives) and altering solubility profiles.
- Piperazine derivatives are common in pharmaceuticals (e.g., antihistamines, antifungals) due to their ability to improve bioavailability.
- Applications : Likely used in drug discovery for CNS-targeting molecules or protease inhibitors.
Critical Analysis of Stereochemical and Functional Influences
- Stereochemistry: The (2R,5R) configuration in the target compound ensures enantioselectivity in reactions, contrasting with racemic analogs like (5-tert-butyloxolan-2-yl)methanol, which may require resolution for specific applications .
- Substituent Effects :
- Biological Relevance: Compounds with nitrogenous rings (e.g., piperazine) or ionizable groups (e.g., dimethylamino) exhibit enhanced interaction with biological targets, as seen in macrolide antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
